molecular formula C10H7NO3S B3084805 2-Acetyl 5-nitro benzothiophene CAS No. 114305-93-0

2-Acetyl 5-nitro benzothiophene

Cat. No. B3084805
CAS RN: 114305-93-0
M. Wt: 221.23 g/mol
InChI Key: VUACPGJIZJKSKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, which include 2-Acetyl 5-nitro benzothiophene, can be synthesized through various methods. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the use of 1,4-dithiane-2,5-diol for the synthesis of 3-nitro-2-substituted thiophenes .

Future Directions

Thiophene-based analogs, including 2-Acetyl 5-nitro benzothiophene, have attracted the attention of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing novel methods for their synthesis.

properties

IUPAC Name

1-(5-nitro-1-benzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c1-6(12)10-5-7-4-8(11(13)14)2-3-9(7)15-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUACPGJIZJKSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of sulfur (90 mg, 2.96 mmol), sodium hydrosulfide hydrate (250 mg, 4.44 mmol) and sodium carbonate (330 mg, 2.37 mmol) in N-methylpyrrolidine (10 mL) was stirred at rt for 1 h. A solution of 2-fluoro-5-nitrobenzaldehyde (500 mg, 2.96 mmol) in N-methylpyrrolidine (2 mL) was added dropwise and the mixture was stirred at rt for 3 h. Chloroacetone (270 mg, 2.96 mmol) was added slowly with cooling and the resulting mixture was stirred at rt overnight. The reaction was quenched with 20 mL of water and sodium hydroxide (1 M) was added to adjust pH to 11. The mixture was extracted with diethyl ether (3×50 mL) and the combined organic layer was washed with brine (100 mL), dried over sodium sulfate and filtered. After removing the solvent in vacuo the product was recrystallized from methanol to give a yellow solid (400 mg, 62%). MS (M+H)+ 222.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Three
Name
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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